Molecular Weight Reduction of 35.7% vs. Arbidol Enhances Compliance with Lead-Like Chemical Space Criteria
The target compound has a molecular weight (MW) of 342.18 g/mol, representing a 35.7% reduction compared to arbidol (umifenovir, CAS 131707-25-0), which has a MW of 531.89 g/mol . This substantial MW difference places the target compound within the 'lead-like' chemical space (MW ≤ 350 Da) as defined by the rule-of-three fragment screening criteria, whereas arbidol resides in drug-like space (MW ≤ 500 Da) [1]. The MW reduction results from the absence of both the 2-phenylthiomethyl group (contributing ~153 Da in arbidol) and the 4-dimethylaminomethyl substituent (contributing ~58 Da) [2]. For procurement in early-stage drug discovery programs, this MW advantage translates to improved ligand efficiency metrics and greater scope for subsequent structural elaboration without exceeding drug-likeness thresholds.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 342.18 g/mol (C₁₄H₁₆BrNO₄) |
| Comparator Or Baseline | Arbidol (umifenovir): 531.89 g/mol (C₂₂H₂₅BrN₂O₃S) |
| Quantified Difference | 189.71 g/mol reduction (35.7% lower MW) |
| Conditions | Calculated from molecular formula; validated by vendor QC certificates |
Why This Matters
A 35.7% lower molecular weight directly impacts passive membrane permeability predictions and provides greater synthetic headroom for lead optimization before exceeding Lipinski's Rule of Five MW threshold.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9 View Source
- [2] US Patent 5,198,552. Indole derivative having antiviral, interferon-inducing and immunomodulatory effects. Filed September 5, 1991. Issued March 30, 1993. View Source
